molecular formula C12H3Br7 B12702353 2,2',3,3',4,5,6-Heptabromobiphenyl CAS No. 955955-59-6

2,2',3,3',4,5,6-Heptabromobiphenyl

Cat. No.: B12702353
CAS No.: 955955-59-6
M. Wt: 706.5 g/mol
InChI Key: SMVYDWVPKUOWAJ-UHFFFAOYSA-N
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Description

2,2',3,3',4,5,6-Heptabromobiphenyl is a congener of the polybrominated biphenyl (PBB) family, once used as brominated flame retardants in commercial polymers and plastics . Following a major contamination incident in the 1970s, PBBs were banned, but their environmental persistence means they continue to be subjects of scientific interest, particularly in environmental fate studies and toxicological research . This compound is provided as a high-purity analytical standard strictly for research applications. Primary Research Applications: • Environmental Science: Used as a model compound to study the environmental fate and biodegradation pathways of brominated biphenyls. Research indicates that some brominated biphenyls can act as primers for the microbial dechlorination of other persistent organic pollutants like PCBs, suggesting a potential role in bioremediation studies . • Toxicology & Metabolism: Serves as a reference standard in investigations into the toxicokinetics, metabolic transformation, and potential long-term health effects of PBBs in biological systems . Metabolism studies are crucial for understanding how these compounds are processed by enzymes such as cytochrome P450, which can influence their bioaccumulation and toxicity . • Analytical Chemistry: Functions as a critical calibration standard for the accurate identification and quantification of PBB congeners in complex matrices such as environmental samples (sediment, water) and biological tissues (serum, adipose) using techniques like GC-MS and HPLC. Safety and Regulatory Information: This product is intended for research use only by qualified professionals. It is not for diagnostic, therapeutic, or any human or veterinary use. Polybrominated biphenyls have been classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B) . Researchers must consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols, including the use of personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3-dibromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVYDWVPKUOWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336778
Record name 2,2',3,3',4,5,6-Heptabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35194-78-6, 955955-59-6
Record name Heptabromobiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,6-Heptabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955955596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,6-Heptabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,6-HEPTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CNT2L817W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Bromination of Biphenyl

The most common and industrially relevant method for synthesizing 2,2',3,3',4,5,6-Heptabromobiphenyl is the selective bromination of biphenyl or partially brominated biphenyl intermediates. This process involves:

  • Starting Material: Biphenyl or brominated biphenyl derivatives
  • Reagents: Bromine (Br2) as the brominating agent
  • Catalysts: Lewis acids such as iron (Fe), iron(III) bromide (FeBr3), or aluminum bromide (AlBr3) to facilitate electrophilic aromatic substitution
  • Solvents: Organic solvents like carbon tetrachloride (CCl4), chloroform (CHCl3), or dichloromethane (CH2Cl2) to dissolve reactants and control reaction rate
  • Conditions: Controlled temperature (often 0–40 °C) to ensure regioselective bromination and avoid overbromination or side reactions

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents & Catalysts Solvent(s) Purification Techniques Typical Purity Achieved Notes
Direct Bromination Biphenyl Br2, Fe/FeBr3 or AlBr3 CCl4, CHCl3 Crystallization, distillation ~90–95% Most common, scalable industrial method
Cadogan Coupling Synthesis Brominated aniline + o-dibromobenzene Reducing agents (e.g., phosphorous compounds) Organic solvents (acetone, ether) TLC, Florisil column, HPLC >96% Used for high-purity research samples
Multistep Bromination Routes Partially brominated biphenyls Br2, Lewis acid catalysts Organic solvents Chromatography, recrystallization 90–98% Allows regioselective substitution

Detailed Research Findings

Reaction Mechanism and Selectivity

  • Bromination proceeds via electrophilic aromatic substitution, where bromine electrophiles attack activated positions on the biphenyl rings.
  • The presence of existing bromine atoms directs further substitution to ortho and para positions relative to them, enabling selective heptabromination.
  • Catalysts such as FeBr3 enhance the electrophilicity of bromine, increasing reaction rate and selectivity.

Purification and Characterization

  • Purification is critical due to the formation of multiple brominated isomers and side products.
  • Techniques such as TLC and HPLC are essential for isolating the target heptabromobiphenyl.
  • Mass spectrometry confirms molecular ion peaks consistent with seven bromine atoms (m/e ~700).
  • 1H NMR spectra show characteristic aromatic proton shifts confirming substitution patterns.

Industrial Considerations

  • Reaction parameters (temperature, bromine concentration, catalyst amount) are tightly controlled to maximize yield and minimize toxic by-products.
  • Environmental and safety protocols are necessary due to the toxicity and persistence of PBBs.

Summary Table of Key Reaction Conditions

Parameter Typical Range/Value Purpose/Effect
Bromine equivalents 7–8 equivalents per biphenyl molecule Ensures full heptabromination
Catalyst loading 5–10 mol% FeBr3 or AlBr3 Activates bromine for substitution
Temperature 0–40 °C Controls reaction rate and selectivity
Reaction time 2–6 hours Complete bromination
Solvent Carbon tetrachloride or chloroform Dissolves reactants, controls reactivity
Purification Crystallization, chromatography Removes impurities and isomers

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,5,6-Heptabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Primary Applications

  • Flame Retardant
    • Usage : 2,2',3,3',4,5,6-Heptabromobiphenyl is predominantly employed as a flame retardant in consumer products such as electronics, textiles, and plastic foams. Its effectiveness in inhibiting combustion makes it valuable in reducing fire hazards in various materials.
  • Environmental Studies
    • Research Focus : The compound is significant in studies concerning environmental persistence and bioaccumulation. Its bromination pattern influences its chemical behavior and potential toxicity in ecosystems. Research indicates that it may disrupt endocrine functions and activate xenobiotic metabolizing enzymes .
  • Toxicology
    • Health Implications : Investigations into the toxicological effects of this compound reveal its potential to induce liver enzymes associated with drug metabolism. Studies have shown that it can significantly increase the activity of cytochrome P450 enzymes in animal models . This induction raises concerns about its effects on human health and the environment.

Case Study 1: Toxicity Assessment in Animal Models

A study evaluated the hepatic enzyme induction properties of this compound in male Wistar rats. The results demonstrated a dose-dependent increase in cytochrome P450 enzyme activities following exposure to the compound. This suggests a potential for hepatotoxicity and underscores the need for further investigation into its safety profile .

Case Study 2: Environmental Persistence

Research has highlighted the environmental persistence of polybrominated biphenyls (including this compound). These compounds resist degradation and can accumulate in living organisms. Studies indicate that they may pose risks to wildlife and humans through bioaccumulation in food chains .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substitution Positions
2,2',3,3',4,5,6-Heptabromobiphenyl C₁₂H₃Br₇ 706.48 88700-04-3 2, 2', 3, 3', 4, 5, 6
2,2',3,4,4',5,5'-Heptabromobiphenyl C₁₂H₃Br₇ 706.48 67733-52-2 2, 2', 3, 4, 4', 5, 5'
3,3',4,4',5,5'-Hexabromobiphenyl C₁₂H₄Br₆ 627.59 36355-01-8 3, 3', 4, 4', 5, 5'
2,2',4,4',6,6'-Hexabromobiphenyl C₁₂H₄Br₆ 627.59 16400-51-4 2, 2', 4, 4', 6, 6'
2,3,3',4,4',5,5'-Heptabromobiphenyl C₁₂H₃Br₇ 706.48 88700-06-5 2, 3, 3', 4, 4', 5, 5'

Key Observations :

  • Bromination Pattern: The position of bromine atoms significantly impacts physicochemical properties.
  • Molecular Weight : Heptabromobiphenyls have higher molecular weights (~706 g/mol) than hexabromobiphenyls (~627 g/mol), leading to increased environmental persistence .

Toxicity and Metabolic Behavior

Table 2: Toxicity and Metabolic Comparisons

Compound Name Hepatic Effects (In Vivo) Metabolic Activity (In Vitro) DNA Binding Potential
This compound Not explicitly reported Low (due to lack of free para position) None observed
3,3',4,4',5,5'-Hexabromobiphenyl Moderate to severe hepatic changes High (free para position available) Not tested
2,2',3,4,4',5,5'-Heptabromobiphenyl Similar to BB 153 (mild effects) Traces of microsomal binding None observed
2,4,5,2',5'-Pentabromobiphenyl Severe hepatic changes Rapidly metabolized by PB-induced enzymes Not tested

Key Findings :

  • Metabolism : Brominated biphenyls with a free para position (e.g., 2,4,5,2',5'-Pentabromobiphenyl) are more susceptible to microsomal metabolism, whereas heavily brominated compounds like heptabromobiphenyls resist degradation due to steric hindrance .
  • Toxicity : Symmetrical isomers (e.g., 3,3',4,4',5,5'-Hexabromobiphenyl) exhibit higher hepatotoxicity compared to asymmetrical heptabromobiphenyls .

Environmental and Regulatory Status

Table 3: Regulatory and Environmental Profiles

Compound Name Environmental Persistence Regulatory Status (Banned/Controlled) RoHS Compliance Reference
This compound High Banned (Toyota SAS0126n) Included in IEC 62321-12
2,2',3,4,4',5,5'-Heptabromobiphenyl High Banned (EU RoHS) Accustandard B-180S
2,2',4,4',6,6'-Hexabromobiphenyl Moderate Restricted IEC 62321-12

Key Insights :

  • Regulatory Scrutiny : Heptabromobiphenyls are universally restricted due to bioaccumulation risks. Toyota’s manufacturing standards explicitly prohibit their use .
  • Analytical Standards : Certified reference materials (e.g., Accustandard B-180S) are critical for detecting trace levels in compliance with RoHS and IEC guidelines .

Biological Activity

2,2',3,3',4,5,6-Heptabromobiphenyl (HBB) is a polybrominated biphenyl (PBB) known for its complex biological activity. This compound is primarily used as a flame retardant in various industrial applications. However, its potential impact on human health and the environment has raised significant concerns. This article explores the biological activity of HBB, focusing on its mechanisms of action, biochemical pathways, and toxicological effects.

Chemical Structure and Properties

This compound has the molecular formula C12H3Br7C_{12}H_3Br_7 and is characterized by seven bromine atoms attached to biphenyl. The arrangement of bromine atoms influences its reactivity and biological effects.

Biochemical Pathways
HBB interacts with various biomolecules, leading to changes in gene expression and cellular function. It acts as a ligand-activated transcriptional activator, influencing the metabolism of xenobiotics—substances foreign to the body .

Pharmacokinetics
Due to its chemical structure, HBB exhibits low water solubility, which affects its absorption and distribution in biological systems. It tends to bioaccumulate in fatty tissues and can persist in the environment due to its resistance to degradation .

Cellular Effects

Research indicates that HBB induces oxidative stress and disrupts endocrine functions. It has been linked to neurotoxicity and may interfere with cell cycle regulation .

Table 1: Summary of Biological Effects of HBB

Biological EffectDescription
Oxidative StressInduces reactive oxygen species (ROS) production
Endocrine DisruptionAlters hormone signaling pathways
NeurotoxicityAffects neuronal health and function
Cell Cycle RegulationImpacts progression through cell cycle phases

Toxicological Studies

A variety of studies have assessed the toxicological effects of HBB:

  • Animal Studies : In rat models, HBB exposure resulted in increased liver microsomal enzyme activities indicative of liver toxicity. Specifically, it induced cytochrome P-450 enzymes associated with drug metabolism .
  • Case Study - Dairy Cows : Long-term exposure in dairy cows led to hyperplastic gastroenteritis and other systemic effects such as liver enlargement and skin lesions at higher doses .
  • Hyperkeratosis Tests : In tests involving rabbit ears, certain brominated biphenyls exhibited hyperkeratotic activity; however, HBB's specific contribution remains less clear compared to other compounds .

Environmental Impact

HBB’s persistence in the environment poses risks not only to human health but also to wildlife. Its accumulation in food chains can lead to toxic effects in various species. The compound's use as a flame retardant has resulted in widespread environmental contamination.

Q & A

Advanced Research Question

  • Isotope labeling : Synthesize ¹³C- or ²H-labeled analogs to track metabolic debromination products .
  • In vitro systems : Use hepatic microsomes or cell lines (e.g., zebrafish hepatocytes) to isolate phase I/II enzyme contributions .
  • Analytical specificity : Pair LC-MS/MS with ion mobility spectrometry to differentiate hydroxylated metabolites from matrix interference .

How can researchers ensure accurate quantification of heptabromobiphenyls in complex matrices like soil or biological tissues?

Basic Research Question

  • Sample cleanup : Apply solid-phase extraction (SPE) with Florisil® or silica gel to remove lipids and chlorophyll .
  • Matrix-matched calibration : Spike blank matrices with CRMs to correct for recovery losses .
  • Isotope dilution : Use ¹³C-labeled internal standards (e.g., ¹³C-PBB 189) to improve precision .

What modeling approaches best predict the environmental fate and bioaccumulation of heptabromobiphenyls?

Advanced Research Question

  • Fugacity models : Calculate phase partitioning coefficients (e.g., air-water, sediment-water) based on bromine substitution patterns .
  • QSARs : Relate bioaccumulation factors (BAFs) to molecular descriptors like polar surface area or halogen count .
  • Long-range transport potential : Estimate atmospheric half-life using hydroxyl radical reaction rates (~5–10 days) .

Notes on Data Reliability and Gaps

  • Isomer specificity : Many studies reference 2,2',3,4,4',5,5'-Heptabromobiphenyl (CAS 67733-52-2) rather than the target 2,2',3,3',4,5,6-congener. Structural differences may alter toxicity and persistence .
  • Regulatory context : While PCBs are classified as Group 1 carcinogens, PBBs lack conclusive epidemiological data; mechanistic studies are needed .

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